

JNJ-28312141 in H460 Lung Cancer Xenograft Model: Application Notes and Protocols

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Compound of Interest

Compound Name: JNJ-28312141

Cat. No.: B1684603

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Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This document provides detailed application notes and protocols for the use of **JNJ-28312141** in a preclinical H460 non-small cell lung cancer (NSCLC) xenograft model. The H460 cell line, derived from a human large cell lung carcinoma, is a widely utilized model in cancer research due to its aggressive growth and tumorigenicity in immunocompromised mice.[3][4] Although H460 lung adenocarcinoma cells do not express CSF-1R themselves, this model is valuable for studying the effects of CSF-1R inhibition on the tumor microenvironment, particularly on tumor-associated macrophages (TAMs) which are crucial for tumor growth, angiogenesis, and metastasis.[1][2]

Mechanism of Action

JNJ-28312141 primarily exerts its anti-tumor effects in the H460 model by targeting CSF-1R expressed on macrophages.[1][2][5] CSF-1, often secreted by tumor cells, is a key growth factor for macrophages and a mediator of osteoclast differentiation.[1][2] By inhibiting CSF-1R, **JNJ-28312141** disrupts the signaling pathway that supports the survival and pro-tumoral functions of TAMs. This leads to a significant reduction in the number of TAMs within the tumor, which in turn inhibits tumor angiogenesis and suppresses overall tumor growth.[1][2][5][6] **JNJ-**

28312141 also exhibits inhibitory activity against FLT3, which is relevant in other cancer types like acute myeloid leukemia.[\[1\]](#)[\[2\]](#)

Data Presentation

In Vivo Efficacy of JNJ-28312141 in H460 Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Suppression	Reduction in F4/80+ TAMs	Reduction in Microvasculature
Vehicle Control	-	p.o., twice daily (weekdays), once daily (weekends)	-	-	-
JNJ-28312141	25	p.o., twice daily (weekdays), once daily (weekends)	Dose-dependent	Correlated with tumor suppression	Correlated with tumor suppression
JNJ-28312141	50	p.o., twice daily (weekdays), once daily (weekends)	Dose-dependent	Correlated with tumor suppression	Correlated with tumor suppression
JNJ-28312141	100	p.o., twice daily (weekdays), once daily (weekends)	Significant (P < 0.01 vs. vehicle)	Marked reduction	Significant reduction

Note: F4/80 is a marker for mature macrophages.[\[1\]](#)[\[5\]](#)

Kinase Inhibitory Profile of JNJ-28312141

Kinase	IC ₅₀ (μmol/L)
CSF-1R	0.00069
KIT	0.005
AXL	0.012
TRKA	0.015
FLT3	0.030
LCK	0.088

This table highlights the potent and relatively narrow kinase selectivity profile of **JNJ-28312141**, with primary activity against CSF-1R.[\[1\]](#)

Experimental Protocols

H460 Cell Culture

- Cell Line: NCI-H460 (human non-small cell lung cancer).
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.

H460 Xenograft Model Establishment

- Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks of age.
- Cell Preparation: Harvest H460 cells from sub-confluent cultures using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

- **Tumor Cell Inoculation:** Subcutaneously inject 0.1 mL of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- **Tumor Monitoring:** Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Study Initiation:** Begin treatment when tumors reach a mean volume of approximately 100-150 mm³. Randomize mice into treatment and control groups.

JNJ-28312141 Administration

- **Formulation:** Prepare **JNJ-28312141** in a vehicle solution (e.g., 20% HP β CD).
- **Dosing and Administration:**
 - Administer **JNJ-28312141** orally (p.o.) via gavage.
 - The dosing regimen used in key studies is twice daily on weekdays and once daily on weekends for 25 consecutive days.^{[5][6]}
 - Dose levels to investigate can include 25, 50, and 100 mg/kg.^{[5][6]}
 - The control group should receive the vehicle solution following the same dosing schedule.
- **Monitoring:** Monitor animal body weight and general health status daily.

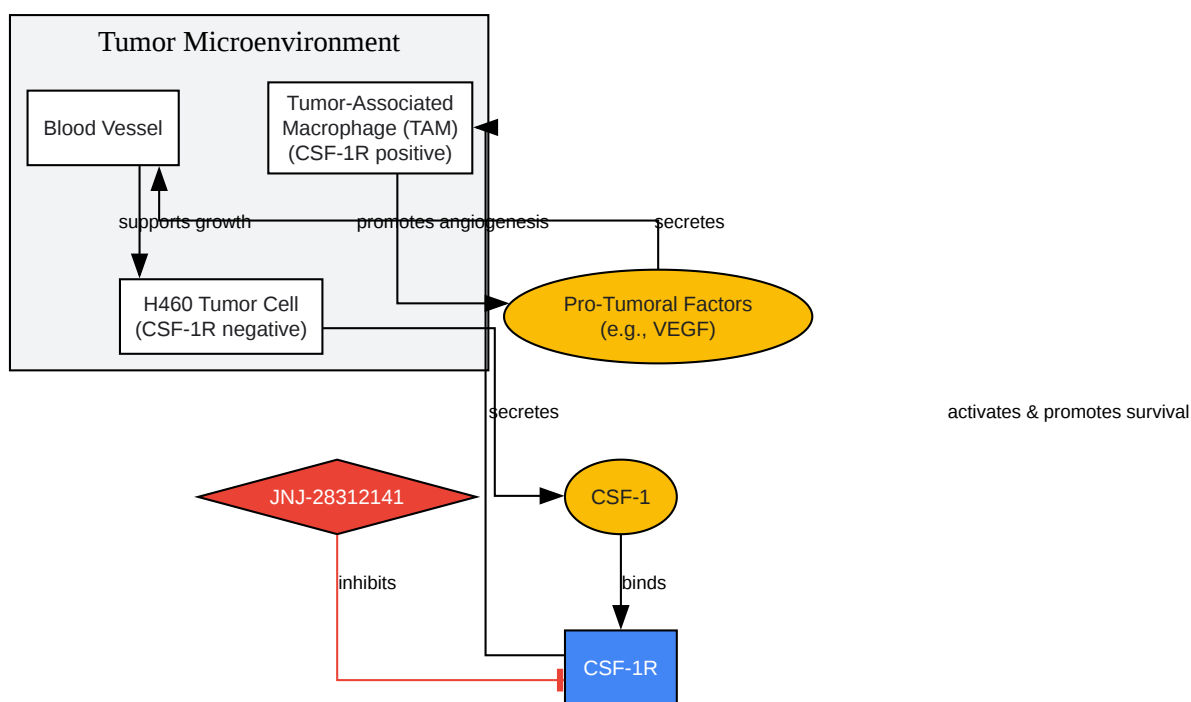
Assessment of Efficacy

- **Tumor Growth Inhibition:** Continue caliper measurements throughout the study to assess the effect of **JNJ-28312141** on tumor growth.
- **Biomarker Analysis:** At the end of the study, collect blood samples via cardiac puncture for the analysis of plasma CSF-1 levels, a potential biomarker of CSF-1R inhibition.^{[1][2]}
- **Immunohistochemistry (IHC):**
 - Excise tumors at the end of the study and fix them in 10% neutral buffered formalin.
 - Embed the fixed tumors in paraffin and section for IHC analysis.

- Stain sections with antibodies against F4/80 to quantify TAMs and CD31 to assess microvessel density.[6]

Visualizations

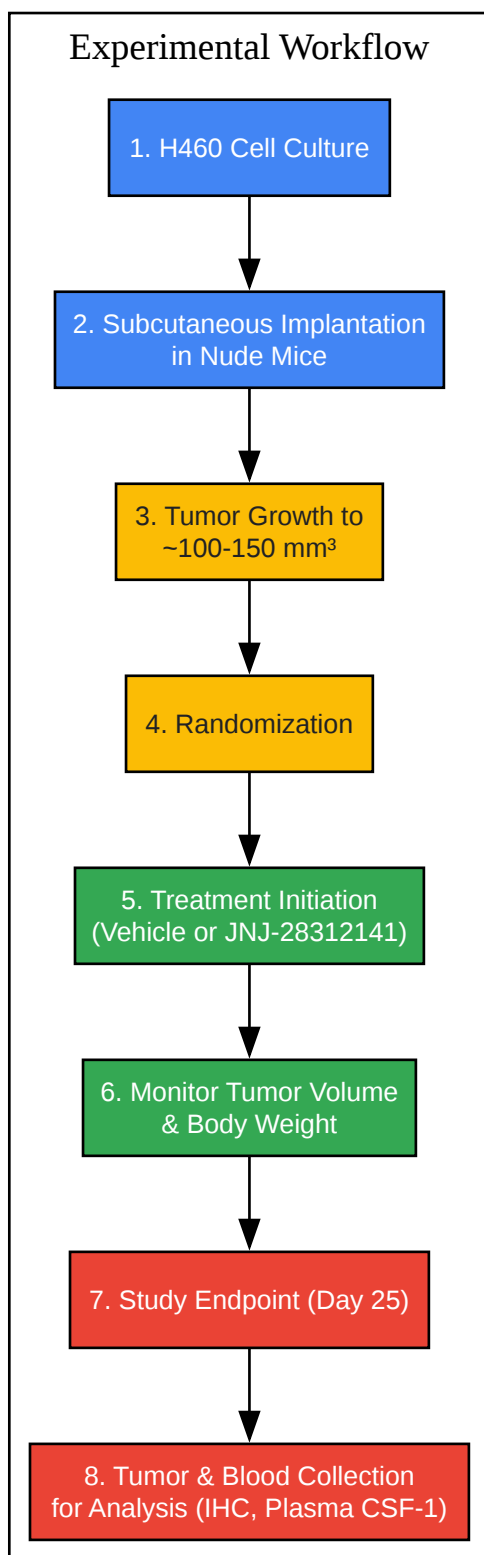
Signaling Pathway of JNJ-28312141 in the H460 Tumor Microenvironment



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Caption: **JNJ-28312141** inhibits CSF-1R on TAMs, blocking their pro-tumoral functions.

Experimental Workflow for H460 Xenograft Study



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Caption: Workflow of the in vivo H460 xenograft study with **JNJ-28312141**.

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